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molecular formula C13H13NO3S B1606036 N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide CAS No. 3897-39-0

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B1606036
M. Wt: 263.31 g/mol
InChI Key: JDCWGLBOQFHJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921740B1

Procedure details

A flask with a stirrer was charged with 10.9 g of 2-aminophenol, 10.1 g of triethylamine and 100 ml of acetone, and a solution of 19.1 g of p-toluenesulfonyl chloride in 50 ml of acetone was dropwise added with cooling with ice over 30 minutes. After completion of the addition, the reaction mixture was stirred at room temperature for 2 hours and then poured into 500 ml of ice water. A precipitated crystal was recovered by filtration and washed with water. The obtained crystal was recrystallized from ethyl acetate/n-hexane mixed solvents, to give 13.0 g of an end product. Melting point 140.0° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(N(CC)CC)C.[C:16]1([CH3:26])[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1>CC(C)=O>[OH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][S:22]([C:19]1[CH:20]=[CH:21][C:16]([CH3:26])=[CH:17][CH:18]=1)(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
A precipitated crystal was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The obtained crystal was recrystallized from ethyl acetate/n-hexane mixed solvents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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